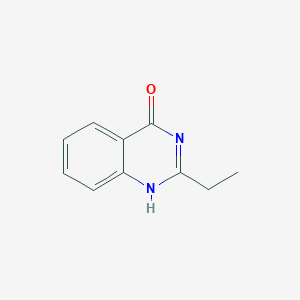

2-Ethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUANCFNZZLKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953410 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-64-2 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 2-Ethylquinazolin-4(1H)-one, with a focus on data and experimental protocols relevant to researchers in drug discovery and development.

Chemical and Physical Properties

Quantitative data for 2-Ethylquinazolin-4(1H)-one is summarized in the table below. It is important to note that while some data is available for closely related analogs, specific experimental values for 2-Ethylquinazolin-4(1H)-one are not widely reported in publicly available literature. The data presented here is a combination of reported values for analogous compounds and predicted data.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from analogs[1] |

| Melting Point | 238-242 °C (for 2-methyl analog) | [2] |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water. | Inferred from analogs[1] |

Spectroscopic Data (Reference Data for Quinazolinone Core):

-

¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The ethyl group protons would be expected to show a quartet and a triplet.

-

¹³C NMR: The carbonyl carbon of the quinazolinone ring is typically observed around δ 160-165 ppm. Aromatic carbons appear in the δ 115-150 ppm region.

-

IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1670-1690 cm⁻¹), and C=N stretching (around 1600-1620 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Ethylquinazolin-4(1H)-one

The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methods. A common and effective approach involves the cyclocondensation of a 2-aminobenzamide derivative with an appropriate acylating agent.

Experimental Protocol: Synthesis from 2-Aminobenzamide and Propionic Anhydride

This protocol describes a plausible method for the synthesis of 2-Ethylquinazolin-4(1H)-one.

Materials:

-

2-Aminobenzamide

-

Propionic anhydride

-

Pyridine (as solvent and catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzamide (1 equivalent) in pyridine.

-

Slowly add propionic anhydride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the precipitate again with water until the washings are neutral.

-

Dry the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-Ethylquinazolin-4(1H)-one.

Logical Workflow for Synthesis:

Biological Activity and Potential Signaling Pathways

While specific biological data for 2-Ethylquinazolin-4(1H)-one is limited in the current literature, the broader class of quinazolin-4(1H)-one derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4][5]

Anticancer Activity:

Many quinazolinone derivatives exhibit potent anticancer activity through various mechanisms.[6][7] One of the well-documented mechanisms is the inhibition of tubulin polymerization .[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Another potential anticancer mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. Dual inhibitors of PI3K and histone deacetylases (HDACs) based on the quinazolinone scaffold have been developed.

Anti-inflammatory Activity:

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators . This can occur through the downregulation of the NF-κB signaling pathway, which is a central regulator of inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the general mechanism of action for quinazolinone derivatives that act as tubulin polymerization inhibitors.

References

- 1. Buy 4-Phenethylquinazolin-2(1H)-one (EVT-12057661) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, unified spectroscopic dataset for 2-Ethylquinazolin-4(1H)-one in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar quinazolinone derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 2-Ethylquinazolin-4(1H)-one. These values are estimations derived from known data of analogous compounds and spectral prediction tools. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 2-Ethylquinazolin-4(1H)-one (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N1-H |

| ~8.10 | d | 1H | H-5 |

| ~7.80 | t | 1H | H-7 |

| ~7.65 | d | 1H | H-8 |

| ~7.50 | t | 1H | H-6 |

| ~2.75 | q | 2H | -CH₂-CH₃ |

| ~1.25 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for 2-Ethylquinazolin-4(1H)-one (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 | C-4 |

| ~155.0 | C-2 |

| ~149.0 | C-8a |

| ~134.5 | C-7 |

| ~127.0 | C-5 |

| ~126.5 | C-6 |

| ~126.0 | C-8 |

| ~121.0 | C-4a |

| ~28.0 | -CH₂-CH₃ |

| ~12.0 | -CH₂-CH₃ |

Table 3: Predicted IR Absorption Data for 2-Ethylquinazolin-4(1H)-one (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad | N-H stretching |

| ~3070 | Medium | Aromatic C-H stretching |

| ~2970, ~2880 | Medium | Aliphatic C-H stretching |

| ~1680 | Strong | C=O (amide) stretching |

| ~1615 | Strong | C=N stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

Table 4: Predicted Mass Spectrometry Data for 2-Ethylquinazolin-4(1H)-one (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~100 | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ |

| 146 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 145 | High | [M - C₂H₅]⁺ |

| 119 | Moderate | [C₇H₅N₂O]⁺ |

| 92 | Moderate | [C₆H₄N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the synthesized 2-Ethylquinazolin-4(1H)-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube (5 mm diameter).

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

Spectral width: -2 to 12 ppm.

-

-

Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse angle: 45 degrees.

-

Spectral width: 0 to 200 ppm.

-

Use proton broadband decoupling.

-

-

Processing:

-

Apply Fourier transformation.

-

Perform phase and baseline corrections.

-

Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Ethylquinazolin-4(1H)-one with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, dilute the solution to a concentration of approximately 10-100 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

-

Method: Introduce the sample into the ion source. Gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 2-Ethylquinazolin-4(1H)-one.

Exploring the Multifaceted Mechanisms of Action of the 2-Substituted Quinazolin-4(1H)-one Scaffold

Disclaimer: This technical guide details the known mechanisms of action for the broader class of 2-substituted quinazolin-4(1H)-one derivatives. Extensive research did not yield specific data on the biological activity or mechanism of action for 2-Ethylquinazolin-4(1H)-one . The information presented herein is a synthesis of findings for structurally related compounds and should be interpreted as a general overview of the potential activities of this chemical scaffold.

The quinazolin-4(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds with diverse therapeutic potential.[1] Derivatives of this scaffold have been investigated for their utility in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide explores the primary mechanisms of action identified for various 2-substituted quinazolin-4(1H)-one derivatives, supported by quantitative data, experimental methodologies, and visual representations of the implicated biological pathways.

Core Mechanisms of Action

Research into 2-substituted quinazolin-4(1H)-one derivatives has revealed several key mechanisms through which these compounds exert their biological effects. These predominantly revolve around the disruption of cellular processes critical for the proliferation and survival of pathological cells.

Inhibition of Tubulin Polymerization

A significant mechanism of action for certain 2,3-dihydroquinazolin-4(1H)-one derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, a well-established strategy in cancer chemotherapy.

Some derivatives of 2,3-dihydroquinazolin-4(1H)-one have been shown to interact with the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[4] This leads to a G2/M phase cell cycle arrest and potent cytotoxic activity against a broad range of cancer cell lines.[5]

| Compound Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | <0.05 | [4] |

| U87 (Glioblastoma) | <0.05 | [4] | |

| A2780 (Ovarian) | <0.05 | [4] | |

| H460 (Lung) | <0.05 | [4] | |

| BE2-C (Neuroblastoma) | <0.05 | [4] | |

| 2-(2-Methoxystyryl)quinazolin-4(3H)-one (64) | HT29 (Colon) | 0.18 | [4] |

| U87 (Glioblastoma) | 0.17 | [4] | |

| A2780 (Ovarian) | 0.13 | [4] | |

| H460 (Lung) | 0.12 | [4] | |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (15) | MCF-7 (Breast) | 1.3 | [4] |

| 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one (16) | MCF-7 (Breast) | 4.0 | [4] |

A common method to assess the effect of compounds on tubulin dynamics is through an in vitro tubulin polymerization assay.

-

Preparation of Reagents: Tubulin (e.g., porcine brain tubulin) is purified and stored at -80°C. A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP are prepared. The test compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are dissolved in a suitable solvent like DMSO.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. Tubulin is mixed with the polymerization buffer and GTP on ice. The test compound at various concentrations is added to the wells.

-

Initiation of Polymerization: The plate is placed in a spectrophotometer pre-warmed to 37°C, and the absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The effect of the test compound is compared to the positive and negative controls to determine if it inhibits or promotes tubulin polymerization.

Inhibition of Protein Kinases

The quinazolinone scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Several approved anticancer drugs, such as gefitinib and erlotinib, feature this core structure and target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6]

Derivatives of quinazolin-4(3H)-one have been shown to inhibit a range of protein kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 impedes angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[8]

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[9]

-

Aurora Kinase A: This kinase is involved in mitotic progression, and its inhibition leads to defects in cell division and subsequent cell death.[10]

| Compound Derivative Series | Target Kinase | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | 0.173, 0.177 | [9] |

| HER2 | - | [9] | |

| EGFR | - | [9] | |

| Quinazolin-4-one derivative (17) | EGFR | 0.072 | [7] |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora Kinase A | - | [10] |

-

Reagents: Recombinant purified kinase, substrate (peptide or protein), ATP, and assay buffer are required. Test compounds are dissolved in DMSO.

-

Assay Setup: The assay is performed in a microplate format. The kinase, substrate, and test compound are pre-incubated in the assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Some quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α signaling pathway.[1] HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. HIF-1α upregulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and resistance to therapy. Inhibition of HIF-1α can therefore be an effective anticancer strategy.

| Compound Derivative | IC50 (µM) | Reference |

| Quinazolin-4-one 1 | - | [1] |

| Analog 16 | ~5-fold more potent than 1 | [1] |

-

Cell Line: A cancer cell line (e.g., U251 glioma cells) is stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase or β-lactamase).

-

Cell Treatment: The cells are plated in a 96-well plate and treated with the test compounds at various concentrations.

-

Hypoxic Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O2) for a specific duration (e.g., 16 hours) to induce HIF-1α activity.

-

Reporter Gene Measurement: After the hypoxic incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate that generates a luminescent or colorimetric signal.

-

Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of inhibition of HIF-1α transcriptional activity. IC50 values are then calculated.

Inhibition of TRPM2 Channel

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[10] TRPM2 is a calcium-permeable cation channel that is activated by oxidative stress and plays a role in various physiological and pathological processes, including insulin release, immune responses, and cell death. Inhibition of TRPM2 is being explored for its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and diabetes.

| Compound Derivative | IC50 (µM) | Reference |

| Derivative D9 | 3.7 |

-

Cell Preparation: Cells expressing the TRPM2 channel (e.g., HEK293 cells stably expressing human TRPM2) are cultured on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Application: The coverslips are placed in a perfusion chamber on a microscope stage. The test compound is applied to the cells for a short pre-incubation period.

-

Channel Activation and Imaging: The TRPM2 channel is activated by an appropriate stimulus (e.g., hydrogen peroxide). The intracellular calcium concentration is monitored by measuring the fluorescence of the calcium indicator dye using a fluorescence microscope equipped with a ratiometric imaging system.

-

Data Analysis: The increase in intracellular calcium upon channel activation is measured in the presence and absence of the test compound. The inhibitory effect of the compound is quantified, and dose-response curves are generated to determine the IC50 value.

Conclusion

The 2-substituted quinazolin-4(1H)-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, including inhibition of tubulin polymerization, protein kinase activity, HIF-1α signaling, and ion channel function, highlight the broad biological potential of this chemical class. While specific data for 2-Ethylquinazolin-4(1H)-one remains elusive, the extensive research on its structural analogs provides a strong foundation for future investigations into its potential pharmacological profile. Further synthesis and biological evaluation of this specific compound are warranted to elucidate its precise mechanism of action and therapeutic utility.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Landscape of 2-Ethylquinazolin-4(1H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects. While extensive research has been conducted on various substitutions at the 2-position of the quinazolinone ring, a comprehensive and focused pharmacological evaluation of 2-ethyl substituted derivatives remains a relatively underexplored area in publicly available literature. This technical guide synthesizes the available, albeit limited, information on 2-Ethylquinazolin-4(1H)-one derivatives and provides a framework for their potential pharmacological evaluation based on the broader understanding of the quinazolinone class.

Synthesis and General Pharmacological Context

The synthesis of 2-substituted-4(3H)-quinazolinones, including those with a 2-ethyl group, is well-established. A common synthetic route involves the condensation of anthranilic acid with propionyl chloride to form an intermediate, which is then cyclized. Further modifications at the N-3 position can be achieved by reacting the 2-ethyl-4(3H)-quinazolinone core with various electrophiles.

The pharmacological significance of the substituent at the 2-position is widely recognized. Structure-activity relationship (SAR) studies on various quinazolinone series have consistently shown that the nature of the C2-substituent plays a crucial role in determining the potency and selectivity of the biological activity.[1] For instance, in the context of anticonvulsant activity, modifications at this position have been shown to modulate the interaction with GABA-A receptors.[2] Similarly, for anti-inflammatory and anticancer activities, the C2-substituent can influence interactions with key enzymes like cyclooxygenases (COX) or protein kinases.[3]

Anticonvulsant Activity: A Promising Avenue

Experimental Protocols for Anticonvulsant Evaluation:

A standard approach to evaluate the anticonvulsant potential of novel compounds involves a battery of in vivo and in vitro tests.

In Vivo Models:

-

Maximal Electroshock (MES) Seizure Test: This test is used to identify compounds that prevent the spread of seizures. Animals are subjected to a supramaximal electrical stimulus, and the ability of the test compound to abolish the tonic hindlimb extension is measured.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold. Pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures, and the protective effect of the test compound is observed.

-

Neurotoxicity Screening (Rotarod Test): To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotarod test is employed. Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod for a predetermined time is measured.

In Vitro Assays:

-

GABA-A Receptor Binding Assays: To determine the affinity of the compounds for the GABA-A receptor, radioligand binding assays can be performed using synaptic membrane preparations.

-

Electrophysiological Studies: Patch-clamp techniques on cultured neurons can be used to investigate the effect of the compounds on GABA-A receptor-mediated currents.

Hypothetical Signaling Pathway and Workflow

The following diagrams illustrate a hypothetical workflow for anticonvulsant screening and the potential mechanism of action of 2-Ethylquinazolin-4(1H)-one derivatives based on the known pharmacology of related compounds.

Anti-inflammatory and Analgesic Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of 2-substituted quinazolin-4(3H)-ones.[5][6] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Experimental Protocols for Anti-inflammatory and Analgesic Evaluation:

In Vivo Models:

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response. The reduction in paw volume after treatment with the test compound is measured.

-

Acetic Acid-Induced Writhing Test: This test is used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and the number of writhes is counted after administration of the test compound.

In Vitro Assays:

-

COX-1/COX-2 Inhibition Assays: These assays measure the ability of the compounds to inhibit the activity of the COX-1 and COX-2 enzymes, providing insights into their mechanism of action and potential for gastrointestinal side effects (associated with COX-1 inhibition).

Data Presentation: A Template for Future Research

Due to the lack of specific data for a series of 2-Ethylquinazolin-4(1H)-one derivatives, the following tables are presented as templates that researchers can use to structure their findings from future pharmacological evaluations.

Table 1: Anticonvulsant Activity of 2-Ethylquinazolin-4(1H)-one Derivatives

| Compound ID | Substitution at N-3 | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity (TD50, mg/kg) |

| 2-Et-QZ-01 | H | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-02 | Methyl | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-03 | Phenyl | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-04 | 4-Chlorophenyl | Data Not Available | Data Not Available | Data Not Available |

| Reference | Diazepam | Reported Value | Reported Value | Reported Value |

Table 2: Anti-inflammatory and Analgesic Activity of 2-Ethylquinazolin-4(1H)-one Derivatives

| Compound ID | Substitution at N-3 | Carrageenan-Induced Paw Edema (% Inhibition) | Acetic Acid-Induced Writhing (% Inhibition) | COX-2 Inhibition (IC50, µM) | COX-1 Inhibition (IC50, µM) |

| 2-Et-QZ-01 | H | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-02 | Methyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-03 | Phenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2-Et-QZ-04 | 4-Chlorophenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Reference | Indomethacin | Reported Value | Reported Value | Reported Value | Reported Value |

Conclusion and Future Directions

The 2-Ethylquinazolin-4(1H)-one scaffold represents a promising yet understudied area within the broader field of quinazolinone research. Based on the established pharmacological profile of related compounds, derivatives of 2-ethylquinazolin-4(1H)-one are likely to possess significant anticonvulsant and anti-inflammatory properties. This technical guide provides a foundational framework for the systematic pharmacological evaluation of these compounds. Future research should focus on the synthesis and comprehensive screening of a library of 2-ethyl derivatives with diverse substitutions at the N-3 position to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Etaqualone - Wikipedia [en.wikipedia.org]

- 5. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 2-Alkyl-Substituted Quinazolin-4(1H)-ones

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the discovery and development of a promising new class of compounds: 2-alkyl-substituted quinazolin-4(1H)-ones. These molecules are attracting significant attention from researchers, scientists, and drug development professionals for their potential to address unmet medical needs across various therapeutic areas, including oncology, infectious diseases, and inflammation.

The core structure, a fusion of benzene and pyrimidine rings, provides a versatile platform for chemical modification, particularly at the 2-position. The introduction of diverse alkyl substituents has been shown to modulate the pharmacological profile of these compounds, leading to the identification of potent and selective agents with diverse mechanisms of action. This guide will provide an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of these novel therapeutic candidates.

I. Synthesis of 2-Alkyl-Substituted Quinazolin-4(1H)-ones: A Summary of Methodologies

The synthesis of the quinazolin-4(1H)-one core is a well-established field, with numerous methods available to medicinal chemists. A common and efficient approach involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde, often facilitated by a catalyst.[1] Variations of this method, including the use of different starting materials and catalysts, have been developed to improve yields and expand the diversity of accessible analogs.

One notable synthetic strategy begins with 2-aminobenzoic acid or its derivatives. For instance, sixteen new 2-substituted quinazolines were synthesized starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid.[2] The general workflow for such a synthesis is depicted below.

References

A Technical Guide to the Synthesis of 2-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for 2-substituted quinazolinones, presenting quantitative data in structured tables for easy comparison, detailed experimental protocols for key reactions, and visual diagrams of synthetic pathways.

Core Synthetic Strategies

The synthesis of 2-substituted quinazolinones can be broadly categorized based on the starting materials. The most common and versatile precursors include isatoic anhydride, anthranilic acid, and 2-aminobenzamide. Each of these starting points offers distinct advantages and pathways to the desired quinazolinone core.

Synthesis from Isatoic Anhydride

Isatoic anhydride is a widely utilized precursor for the synthesis of 2-substituted quinazolinones. This approach often involves a one-pot, multi-component reaction, making it an efficient and attractive method.

A common strategy involves the condensation of isatoic anhydride, an aldehyde, and a nitrogen source, such as ammonium acetate or an amine, often in the presence of an oxidant. This method allows for the direct incorporation of the substituent at the 2-position from the corresponding aldehyde.

A green and economically viable one-pot synthesis has been reported using sodium hypochlorite (NaOCl) as an oxidant.

Procedure: To a mixture of isatoic anhydride (0.1 g, 0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (0.036 g, 1.84 mmol) in 10 mL of ethanol, sodium hypochlorite (0.063 g, 0.91 mmol) is added. The resulting mixture is stirred for 2-3 hours at 80-85°C. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate in hexane mobile phase. Upon completion, the reaction mixture is poured into water, leading to the precipitation of the solid product. The precipitate is filtered, washed twice with water, dried, and recrystallized from ethanol to yield the pure 2-substituted quinazolin-4(3H)-one.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 95 |

| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinazolin-4(3H)-one | 89 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 90 |

| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)quinazolin-4(3H)-one | 85 |

| 6 | Furan-2-carbaldehyde | 2-(Furan-2-yl)quinazolin-4(3H)-one | 88 |

| 7 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 86 |

| 8 | Cinnamaldehyde | 2-Styrylquinazolin-4(3H)-one | 82 |

| 9 | Pyridine-4-carbaldehyde | 2-(Pyridin-4-yl)quinazolin-4(3H)-one | 84 |

Table 1: Yields of 2-substituted quinazolin-4(3H)-ones synthesized from isatoic anhydride, various aldehydes, and ammonium chloride with NaOCl as an oxidant. Data sourced from Der Pharma Chemica.

References

Methodological & Application

Synthesis of 2-Ethylquinazolin-4(1H)-one: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry and drug development. The described method is a one-pot, two-step procedure commencing with the cyclocondensation of anthranilamide and propionaldehyde to form an intermediate, followed by in-situ oxidation to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Reaction Pathway

The synthesis proceeds through an initial acid-catalyzed condensation of anthranilamide with propionaldehyde to form 2-ethyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then oxidized to the desired 2-Ethylquinazolin-4(1H)-one.

Caption: Reaction scheme for the synthesis of 2-Ethylquinazolin-4(1H)-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Physical State |

| Anthranilamide | C₇H₈N₂O | 136.15 | 1.0 | White to off-white solid |

| Propionaldehyde | C₃H₆O | 58.08 | 1.1 | Colorless liquid |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 0.1 | White solid |

| Phenyliodine diacetate (PIDA) | C₁₀H₁₁IO₄ | 322.09 | 1.1 | White crystalline solid |

| 2-Ethylquinazolin-4(1H)-one | C₁₀H₁₀N₂O | 174.20 | - | White to pale yellow solid |

Experimental Protocol

This protocol details a one-pot synthesis of 2-Ethylquinazolin-4(1H)-one from anthranilamide and propionaldehyde.

Materials:

-

Anthranilamide

-

Propionaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Phenyliodine diacetate (PIDA) or Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Cyclocondensation

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.0 eq) and toluene (40 mL).

-

Stir the mixture at room temperature until the anthranilamide is fully dissolved.

-

Add p-toluenesulfonic acid (0.1 eq) to the solution.

-

Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilamide) is consumed.

Step 2: Oxidation

-

Method A: Using Phenyliodine diacetate (PIDA)

-

Cool the reaction mixture to room temperature.

-

Add Phenyliodine diacetate (PIDA) (1.1 eq) in one portion.

-

Stir the mixture at room temperature for an additional 1-2 hours. Monitor the oxidation of the intermediate by TLC.

-

-

Method B: Using Air/DMSO

-

If using DMSO as the solvent for the initial reaction instead of toluene, simply continue to heat the reaction mixture at 120 °C and expose it to the air (using a reflux condenser open to the atmosphere) for 12-24 hours after the initial condensation.[1]

-

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Ethylquinazolin-4(1H)-one.

Expected Yield:

The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Toluene and propionaldehyde are flammable and should be handled with care, away from open flames.

-

p-Toluenesulfonic acid is corrosive and should be handled with caution.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized 2-Ethylquinazolin-4(1H)-one can be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the compound.

This protocol provides a reliable and reproducible method for the synthesis of 2-Ethylquinazolin-4(1H)-one, which can be adapted for the synthesis of other 2-alkylquinazolin-4(1H)-one derivatives.

References

One-Pot Synthesis of 2-Ethylquinazolin-4(1H)-one from Anthranilic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry, starting from readily available anthranilic acid. The presented methods are selected for their efficiency and applicability in a research and drug development setting.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point of interest in drug discovery. The 2-ethyl substituted quinazolinone, in particular, serves as a key intermediate for the synthesis of more complex drug candidates. This document outlines a reliable and efficient one-pot procedure for its synthesis.

Principle of the Reaction

The one-pot synthesis of 2-Ethylquinazolin-4(1H)-one from anthranilic acid can be achieved through the condensation reaction with a suitable source for the ethyl group and the C2 carbon of the quinazolinone ring. A common and effective method involves the reaction of anthranilic acid with propionamide, which serves as both the ethyl group and nitrogen source for the cyclization. The reaction proceeds through the initial formation of N-propanoylanthranilamide, which then undergoes intramolecular cyclization to yield the final product. This process can be facilitated by thermal or microwave-assisted heating.

Experimental Protocols

Method 1: Conventional Heating

This protocol is adapted from analogous syntheses of 2-alkylquinazolin-4-ones.

Materials:

-

Anthranilic acid

-

Propionamide

-

Sand bath or heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and propionamide (1.5 equivalents).

-

Heat the mixture in a sand bath or using a heating mantle at 210-220 °C for approximately 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solidified crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure 2-Ethylquinazolin-4(1H)-one.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and potentially higher yields. This protocol is based on the general principles of microwave-assisted synthesis of quinazolinones.[1]

Materials:

-

Anthranilic acid

-

Propionic anhydride

-

Ammonia solution (or a primary amine for 3-substituted derivatives)

-

Microwave reactor

-

Microwave-safe reaction vessel with a stirrer

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and propionic anhydride (1.2 equivalents).

-

To this mixture, add a source of ammonia (e.g., concentrated ammonium hydroxide) to provide the nitrogen for the 3-position.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 120-150 °C) for a short duration (typically 10-30 minutes). The optimal conditions should be determined empirically.

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting mixture is then poured into crushed ice, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-Ethylquinazolin-4(1H)-one and its derivatives.

Table 1: Reaction Conditions for the Synthesis of 2-Alkylquinazolin-4-ones

| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating (for 2-methyl analog) | Anthranilic acid, Acetamide | 210-220 | 2 h | 92 | [2] |

| Microwave-Assisted (for 3-substituted 2-ethyl analog) | Anthranilic acid, Propionic anhydride, Amine | Not specified | Not specified | Good | [1] |

Table 2: Spectroscopic Data for a Representative 2-Ethylquinazolin-4-one Derivative (3-(4'-Carboxylphenyl)-2-ethylquinazolin-4-one) [1]

| Spectroscopic Technique | Data |

| IR (KBr, cm⁻¹) | 3120.93 (Ar C-H), 2500-3000 (O-H), 1739.95 (C=O, acid), 1680.05 (C=O, amide), 1641.48 (C=C), 1163.11 (C=N) |

| ¹H NMR (ppm) | δ 11.06 (s, 1H, OH), 8.77-7.10 (m, Ar-H), 2.55 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) |

| Mass Spectrum (m/z) | 294 (M⁺), 264, 250, 224, 146, 125, 77 |

Note: The spectral data for the unsubstituted 2-Ethylquinazolin-4(1H)-one is not explicitly available in the searched literature. The data presented is for a closely related derivative and can be used as a reference for characterization.

Visualizations

Logical Workflow for the One-Pot Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of 2-Ethylquinazolin-4(1H)-one from anthranilic acid.

Caption: General workflow for the one-pot synthesis of 2-Ethylquinazolin-4(1H)-one.

Proposed Reaction Mechanism

This diagram illustrates a plausible reaction mechanism for the synthesis of 2-alkylquinazolin-4(1H)-ones from anthranilic acid and an amide.

Caption: Proposed mechanism for the formation of 2-Ethylquinazolin-4(1H)-one.

Conclusion

The one-pot synthesis of 2-Ethylquinazolin-4(1H)-one from anthranilic acid is a straightforward and efficient method for obtaining this important heterocyclic scaffold. Both conventional heating and microwave-assisted protocols provide viable routes, with the latter offering advantages in terms of reaction speed. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further exploration of novel quinazolinone-based compounds.

References

Microwave-Assisted Synthesis of 2-Ethylquinazolin-4(1H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry. Quinazolinones are a class of heterocyclic compounds that form the core of numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1] Traditional synthetic methods often involve lengthy reaction times and high temperatures.[2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative.[2][3]

This application note details the reaction mechanism, provides a comparative overview of conventional versus microwave-assisted methods, and offers detailed experimental protocols for the synthesis of 2-Ethylquinazolin-4(1H)-one.

Reaction Principle and Mechanism

The synthesis of 2-Ethylquinazolin-4(1H)-one from 2-aminobenzamide and a source of the ethyl group, such as triethyl orthopropionate, proceeds via a cyclocondensation reaction. This transformation is a variation of the well-established Niementowski quinazolinone synthesis.[2][4]

The reaction is typically acid-catalyzed and involves the initial formation of an amidine intermediate from the reaction of 2-aminobenzamide with the orthoester. This is followed by an intramolecular cyclization with the elimination of ethanol to form the final quinazolinone ring. Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, leading to a significant reduction in reaction time.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of quinazolinone derivatives. The following table summarizes typical comparative data for the synthesis of 2-substituted quinazolin-4(1H)-ones.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | 2-Aminobenzamide, Triethyl Orthopropionate, Acetic Acid | 2-Aminobenzamide, Triethyl Orthopropionate, Acetic Acid |

| Solvent | Absolute Ethanol | Absolute Ethanol or Solvent-free |

| Temperature | 78 °C (Reflux) | 110-150 °C |

| Reaction Time | 12 - 24 hours[5] | 10 - 30 minutes[6] |

| Typical Yield | ~89%[5] | Moderate to high yields (up to 92% for similar compounds)[6] |

Experimental Protocols

Materials and Equipment

-

2-Aminobenzamide

-

Triethyl orthopropionate

-

Glacial Acetic Acid

-

Absolute Ethanol

-

Microwave reactor (e.g., CEM Discover)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Protocol 1: Microwave-Assisted Synthesis of 2-Ethylquinazolin-4(1H)-one

This protocol is adapted from procedures for similar 2-alkyl-quinazolin-4(1H)-ones.

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzamide (1.0 mmol, 136.15 mg), triethyl orthopropionate (1.5 mmol, 0.29 mL), and glacial acetic acid (2.0 mmol, 0.11 mL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

-

Isolation and Purification: Pour the reaction mixture into cold water (20 mL). A precipitate of 2-Ethylquinazolin-4(1H)-one should form. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to afford the pure compound.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Conventional Synthesis of 2-Ethylquinazolin-4(1H)-one

This protocol is based on a literature procedure.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminobenzamide (0.92 mmol, 125 mg) in absolute ethanol (3 mL).

-

Addition of Reagents: Add triethyl orthopropionate (1.38 mmol, 244 mg, 278 µL) and acetic acid (1.84 mmol, 110 mg, 105 µL) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques as described above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-Ethylquinazolin-4(1H)-one.

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Scheme

The following diagram illustrates the chemical transformation.

Caption: Synthesis of 2-Ethylquinazolin-4(1H)-one.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of 2-Ethylquinazolin-4(1H)-one by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Ethylquinazolin-4(1H)-one via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate biological testing and drug development. These application notes describe the principles of solvent selection, provide a step-by-step experimental protocol, and include troubleshooting guidelines for common issues. The quantitative data presented is intended as a template for experimental optimization.

Introduction

2-Ethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse pharmacological activities. Accurate in vitro and in vivo evaluation of this compound necessitates a high degree of purity. Recrystallization is a robust and widely used method for the purification of crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

Solvent Selection and Solubility

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent for 2-Ethylquinazolin-4(1H)-one should exhibit the following properties:

-

High solubility at elevated temperatures: The solvent should dissolve the crude product completely at or near its boiling point.

-

Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Non-toxic and inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

Common solvents for the recrystallization of quinazolinone derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[1] Mixed solvent systems, such as ethyl acetate/hexane, are also frequently employed, particularly when a single solvent does not provide the desired solubility profile.[2]

Template for Solvent Screening Data

A systematic solvent screening is crucial for identifying the optimal recrystallization conditions. The following table serves as a template for recording experimental solubility data for 2-Ethylquinazolin-4(1H)-one. It is recommended to perform small-scale solubility tests with various solvents to populate this table.

| Solvent System | Solubility at Room Temp. (e.g., 25°C) | Solubility at Elevated Temp. (e.g., Boiling Point) | Crystal Formation upon Cooling | Estimated Yield (%) | Purity Improvement (e.g., by HPLC) |

| Ethanol | Low | High | Good, well-formed needles | e.g., 85% | e.g., 95% to >99% |

| Methanol | Moderate | High | Rapid precipitation | e.g., 70% | e.g., 95% to 98% |

| Ethyl Acetate | Low | Moderate | Slow crystallization | e.g., 75% | e.g., 95% to 99% |

| Acetone | Moderate | High | Oiled out initially | - | - |

| Water | Insoluble | Insoluble | No dissolution | - | - |

| Ethyl Acetate/Hexane (e.g., 1:2) | Very Low | High | Fine needles | e.g., 90% | e.g., 95% to >99.5% |

Note: The values in this table are illustrative examples and must be determined experimentally.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of 2-Ethylquinazolin-4(1H)-one using a single solvent, such as ethanol.

Materials and Equipment

-

Crude 2-Ethylquinazolin-4(1H)-one

-

Recrystallization solvent (e.g., reagent-grade ethanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula and glass stirring rod

-

Ice bath

Procedure

-

Dissolution: Place the crude 2-Ethylquinazolin-4(1H)-one in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure saturation upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Filter the hot solution to remove the insoluble impurities.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. Recrystallization from ethanol can yield purified 2,3-dihydroquinazolin-4(1H)-one derivatives.[3]

Experimental Workflow

References

Application Note: A Robust Column Chromatography Protocol for the Purification of 2-Ethylquinazolin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Ethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold prevalent in a wide array of biologically active molecules and pharmaceutical agents. The synthesis of this compound, typically from precursors like 2-aminobenzamide and an orthoester, often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a reliable and efficient purification protocol is critical to obtain high-purity 2-Ethylquinazolin-4(1H)-one for accurate biological screening, medicinal chemistry applications, and drug development. This document provides a detailed methodology for the purification of 2-Ethylquinazolin-4(1H)-one using silica gel column chromatography.

Synthesis Overview A common and effective method for synthesizing 2-Ethylquinazolin-4(1H)-one involves the reaction of 2-aminobenzamide with triethyl orthopropionate in the presence of an acid catalyst, such as acetic acid, typically in refluxing ethanol.[1] This one-step process is efficient, often resulting in high yields of the desired product after purification.[1] The primary impurities may include unreacted 2-aminobenzamide and side-products from the orthoester.

Purification Parameters

The following table summarizes the recommended parameters for the column chromatography purification of 2-Ethylquinazolin-4(1H)-one. These parameters are based on general principles for purifying quinazolinone derivatives and can be optimized for specific crude sample compositions.[2]

| Parameter | Recommended Specification | Rationale & Notes |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for normal-phase chromatography, providing good resolution for moderately polar compounds.[2] |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | A common solvent system for quinazolinones.[2] Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. |

| Elution Mode | Gradient Elution | Gradually increasing the mobile phase polarity provides better separation of the target compound from less polar and more polar impurities compared to isocratic elution.[2][3] |

| TLC Analysis | Mobile Phase: 7:3 Hexane:EtOAc | An appropriate solvent system for Thin Layer Chromatography (TLC) should yield an Rf value of approximately 0.2-0.4 for the target compound.[2] |

| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column typically results in better separation and sharper bands.[4][5] |

| Expected Yield | >85% | Syntheses have reported yields as high as 89% after purification.[1] The final yield will depend on the purity of the crude material. |

| Purity Assessment | ¹H NMR, ¹³C NMR, LC/MS | Characterization techniques to confirm the structure and assess the purity of the final product.[6] |

Detailed Experimental Protocol

This protocol details the purification of crude 2-Ethylquinazolin-4(1H)-one using flash column chromatography.

1. Materials and Equipment

-

Crude 2-Ethylquinazolin-4(1H)-one

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (DCM)

-

Glass chromatography column

-

TLC plates (silica gel coated, F-254)

-

UV lamp (254 nm)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Rotary evaporator

2. Step-by-Step Purification Procedure

2.1. TLC Analysis for Solvent System Determination

-

Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of Hexane:Ethyl Acetate (e.g., start with 8:2).

-

Visualize the plate under a UV lamp.

-

Adjust the solvent ratio until the spot corresponding to 2-Ethylquinazolin-4(1H)-one has an Rf value of approximately 0.2-0.4.[2] This will be your primary elution solvent system.

2.2. Column Packing

-

Select a glass column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[5]

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[2]

-

Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing without air bubbles.[2]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[7]

-

Drain the excess solvent until the solvent level is just above the sand layer.

2.3. Sample Preparation and Loading (Dry Loading)

-

Dissolve the entire crude product in a minimal amount of a suitable solvent like dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

-

Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]

-

Carefully add this powder to the top of the prepared column.

2.4. Elution and Fraction Collection

-

Carefully add the initial, low-polarity eluent to the column.

-

Apply gentle air pressure to begin eluting the solvent through the column.

-

Start collecting fractions in test tubes or flasks.

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be:

-

2 column volumes of 95:5 Hexane:EtOAc

-

5 column volumes of 90:10 Hexane:EtOAc

-

5-10 column volumes of 80:20 or 70:30 Hexane:EtOAc (or the system determined by TLC)

-

-

Monitor the fractions being collected by TLC to identify which ones contain the pure product.

2.5. Isolation of Purified Product

-

Combine the fractions that contain the pure 2-Ethylquinazolin-4(1H)-one.

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Dry the resulting solid under a high vacuum to remove any residual solvent.

-

Characterize the purified product using NMR and Mass Spectrometry to confirm its identity and purity.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification protocol.

Caption: Workflow for the purification of 2-Ethylquinazolin-4(1H)-one.

Troubleshooting

-

Poor Separation (Overlapping Bands): This may be caused by an inappropriate solvent system, overloading the column, or improper packing.[2] Optimize the eluent using TLC, reduce the amount of crude material loaded, or repack the column carefully.

-

Streaking on TLC Plate: Compound streaking can occur if the sample is too concentrated or if the compound is acidic or basic and interacting strongly with the silica.[4] Dilute the sample before spotting or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic ones) to the eluent.[2][4]

-

Product Does Not Elute: If the product remains at the top of the column, the mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (ethyl acetate) in the eluent system.

References

- 1. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

Application Notes and Protocols for In Vitro Assay of 2-Ethylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][4] Specifically, many quinazolinone-based molecules have been investigated as potential anticancer agents, with some acting as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR), AKT, and tubulin.[5][6][7][8][9]

This document provides a detailed protocol for an in vitro cytotoxicity assay of 2-Ethylquinazolin-4(1H)-one, a representative member of this class. The protocol is designed to be a starting point for researchers to assess the compound's potential as an anticancer agent.

Potential Signaling Pathways

Based on the known biological activities of quinazolinone derivatives, 2-Ethylquinazolin-4(1H)-one may exert its effects through various signaling pathways. The diagram below illustrates a potential mechanism of action where the compound inhibits key regulators of cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the steps to assess the cytotoxic effects of 2-Ethylquinazolin-4(1H)-one on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[10]

Materials and Reagents

-

2-Ethylquinazolin-4(1H)-one

-

Human cancer cell line (e.g., MCF-7 - breast cancer, HepG2 - liver cancer, A549 - lung cancer)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

The following diagram outlines the major steps of the MTT assay.

Detailed Procedure

-

Cell Culture and Seeding:

-

Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

-

Incubate the plate for 24 hours to allow for cell attachment.[10]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-Ethylquinazolin-4(1H)-one in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 2-Ethylquinazolin-4(1H)-one.

-

Include appropriate controls: untreated cells (vehicle control) and medium only (blank control).[11]

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator.

-

-

MTT Assay:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

The results of the in vitro cytotoxicity assay should be summarized in a clear and structured format. The following tables provide templates for presenting the IC50 values of 2-Ethylquinazolin-4(1H)-one and a positive control against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of 2-Ethylquinazolin-4(1H)-one against Various Cancer Cell Lines

| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |

| 2-Ethylquinazolin-4(1H)-one | Insert Value | Insert Value | Insert Value |

| Doxorubicin (Positive Control) | Insert Value | Insert Value | Insert Value |

Table 2: Comparative Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives

| Derivative | Target/Mechanism (if known) | MCF-7 (Breast) | HepG2 (Liver) | Caco-2 (Colon) | Reference |

| Compound 4 | Potential AKT Inhibition | 72.22 ± 0.14 | 53.29 ± 0.25 | 23.31 ± 0.09 | [5] |

| Compound 9 | Potential AKT Inhibition | >100 | >100 | >100 | [5] |